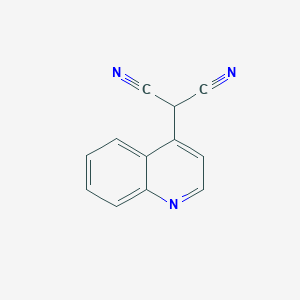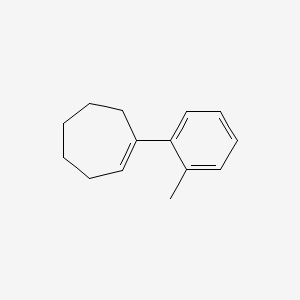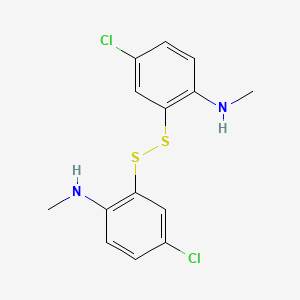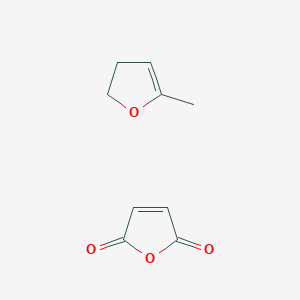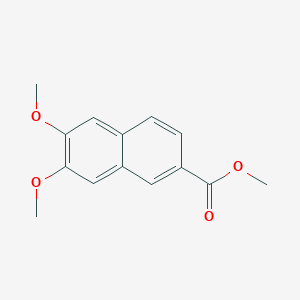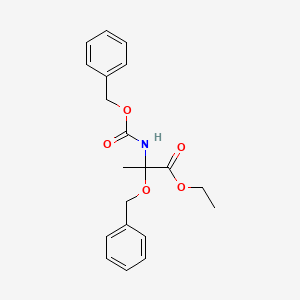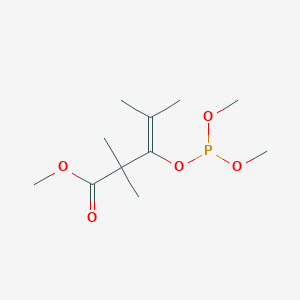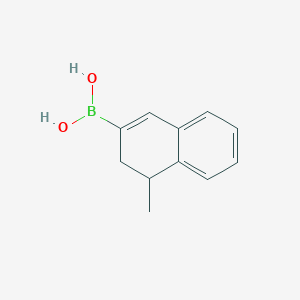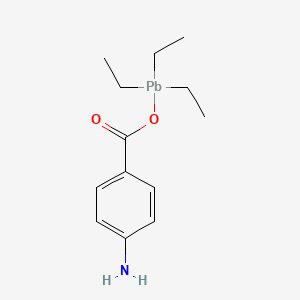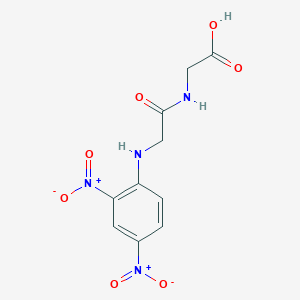
N-(2,4-Dinitrophenyl)glycylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-Dinitrophenyl)glycylglycine: is a compound that belongs to the class of dinitrophenyl derivatives It is characterized by the presence of a dinitrophenyl group attached to a glycylglycine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-Dinitrophenyl)glycylglycine typically involves the reaction of 2,4-dinitrophenylhydrazine with glycylglycine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of 2,4-Dinitrophenylhydrazine: This is achieved by nitration of phenylhydrazine.
Reaction with Glycylglycine: The 2,4-dinitrophenylhydrazine is then reacted with glycylglycine in the presence of a suitable solvent, such as methanol or ethanol, under reflux conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-(2,4-Dinitrophenyl)glycylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The dinitrophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted dinitrophenyl derivatives.
Scientific Research Applications
N-(2,4-Dinitrophenyl)glycylglycine has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and analytical techniques.
Mechanism of Action
The mechanism of action of N-(2,4-Dinitrophenyl)glycylglycine involves its interaction with specific molecular targets. The dinitrophenyl group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules . The compound can also act as an uncoupler of oxidative phosphorylation, disrupting cellular energy metabolism .
Comparison with Similar Compounds
2,4-Dinitrophenylhydrazine: Used in similar analytical applications.
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and uncoupler of oxidative phosphorylation.
2,6-Dinitrophenylhydrazine: Similar in structure and reactivity.
Uniqueness: N-(2,4-Dinitrophenyl)glycylglycine is unique due to its combination of a dinitrophenyl group with a glycylglycine moiety. This structure imparts specific chemical properties and reactivity, making it useful in a variety of applications that are not possible with other similar compounds .
Properties
CAS No. |
26227-87-2 |
|---|---|
Molecular Formula |
C10H10N4O7 |
Molecular Weight |
298.21 g/mol |
IUPAC Name |
2-[[2-(2,4-dinitroanilino)acetyl]amino]acetic acid |
InChI |
InChI=1S/C10H10N4O7/c15-9(12-5-10(16)17)4-11-7-2-1-6(13(18)19)3-8(7)14(20)21/h1-3,11H,4-5H2,(H,12,15)(H,16,17) |
InChI Key |
VPQCLFRKPMBLNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


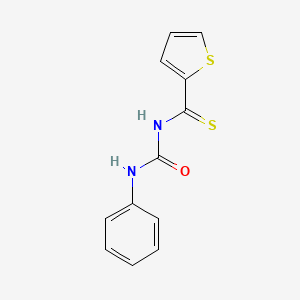
![2-Nitrobicyclo[2.2.2]octane](/img/structure/B13998680.png)
